![molecular formula C17H16F2N4O2S B2472190 2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1211836-44-0](/img/structure/B2472190.png)

2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

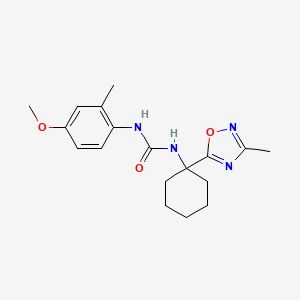

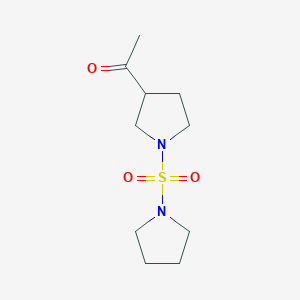

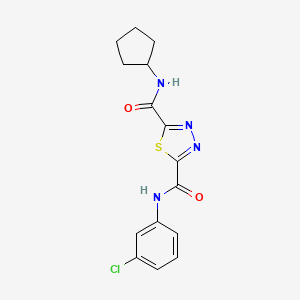

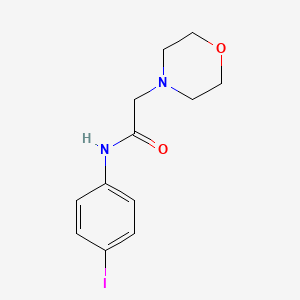

2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, also known as DBIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBIB is a selective inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications : Azole-containing piperazine derivatives, similar to the queried compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown moderate to significant activities against various strains, with some exhibiting remarkable broad-spectrum antimicrobial efficacy (Gan, Fang, & Zhou, 2010).

Cytotoxic Activities : Certain derivatives of this compound have been investigated for their potential cytotoxic activities. For example, 2-((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)1H-benzo[d]imidazole demonstrated effectiveness against the PC-3 cell line in growth inhibition studies (Gan et al., 2010).

Anticancer Properties : Research has been conducted on the synthesis of benzimidazole derivatives and their evaluation for anticancer activities. Various synthesized compounds, including those related to the queried compound, have been tested for cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), showing potent cytotoxicity (Arulmurugan & Kavitha, 2013).

Anti-HIV Activity : Piperazinyl-4-nitroimidazole derivatives, which are structurally related to the queried compound, have been synthesized and evaluated for their anti-HIV activity. These compounds have shown potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antimicrobial and Antimalarial Activity : Sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, closely related to the target compound, have been synthesized and screened for in vitro antimicrobial activity against various bacteria, and also for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibitacetylcholinesterase (AChE) , a key enzyme involved in neurotransmission. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Compounds with similar structures have been found to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function . This results in an increase in acetylcholine levels, which can enhance neurotransmission .

Biochemical Pathways

The compound likely affects the cholinergic pathway, given its potential role as an AChE inhibitor . By inhibiting AChE, the compound could prevent the breakdown of acetylcholine, leading to increased acetylcholine levels. This could enhance cholinergic neurotransmission, which is critical for memory and cognition .

Pharmacokinetics

Similar compounds have been found to have promising admet properties . These properties, which include absorption, distribution, metabolism, and excretion, are critical for determining the bioavailability of a compound .

Result of Action

By potentially inhibiting ache and increasing acetylcholine levels, the compound could enhance cholinergic neurotransmission .

Eigenschaften

IUPAC Name |

2-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2S/c18-12-5-6-16(13(19)11-12)26(24,25)23-9-7-22(8-10-23)17-20-14-3-1-2-4-15(14)21-17/h1-6,11H,7-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJMDCVOVQNZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride](/img/structure/B2472110.png)

![4-[(2,4-Dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2472112.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2472113.png)

![methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2472115.png)

![3-{[(2Z)-3-carbamoyl-6,8-dichloro-2H-chromen-2-ylidene]amino}-4-methoxybenzoic acid](/img/structure/B2472119.png)

![2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2472122.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2472128.png)